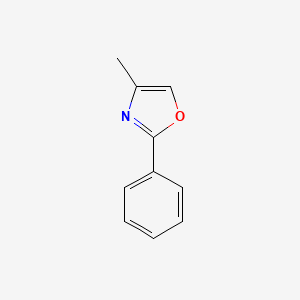

4-Methyl-2-phenyl-1,3-oxazole

描述

Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical and Biological Sciences

Oxazole derivatives are of paramount importance in both medicinal and organic chemistry. igi-global.comjournalajst.com Their unique structural and electronic properties make them versatile scaffolds for the development of new therapeutic agents and functional materials. numberanalytics.com The oxazole ring system is a key component in numerous natural products and pharmacologically active molecules, demonstrating a wide range of biological activities. igi-global.comnumberanalytics.combohrium.com

The significance of oxazole heterocycles stems from their ability to interact with various biological targets, including enzymes and receptors, through a variety of non-covalent interactions. journalajst.com This has led to the discovery and development of oxazole-containing compounds with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. igi-global.combohrium.commuseonaturalistico.it The adaptability of the oxazole core allows for extensive chemical modifications, enabling chemists to fine-tune the pharmacological profiles of these molecules to enhance efficacy and reduce potential side effects. museonaturalistico.it

Beyond pharmaceuticals, oxazole derivatives have found applications in materials science as fluorescent whitening agents, dyes, and pigments. uc.pt Their unique photophysical properties are also being explored for applications in optoelectronics. numberanalytics.com The continuous exploration of new synthetic methodologies for oxazole derivatives further underscores their importance, providing access to novel molecular architectures with potentially valuable properties. organic-chemistry.org

Research Context of 4-Methyl-2-phenyl-1,3-oxazole within the Oxazole Class

Within the broad class of oxazoles, this compound serves as an important subject of research. Its structure, featuring a methyl group at the 4-position and a phenyl group at the 2-position of the oxazole ring, provides a specific framework for investigating structure-activity relationships and exploring new synthetic transformations.

Research on derivatives of this core structure, such as this compound-5-carboxylic acid, highlights its role as a building block in organic synthesis. The synthesis of this carboxylic acid derivative is often achieved through the hydrolysis of its corresponding ethyl or methyl ester. chemicalbook.com For instance, the hydrolysis of ethyl this compound-5-carboxylate using lithium hydroxide (B78521) monohydrate in a mixture of tetrahydrofuran, methanol (B129727), and water is a documented method. chemicalbook.com

The study of related structures, such as methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate, which features a substituted phenyl group, provides insights into how electronic modifications can impact biological activity. ontosight.ai Research into the synthesis and biological evaluation of various substituted 2-phenyl-1,3-oxazoles continues to be an active area, driven by the quest for new and improved therapeutic agents. mdpi.com

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C10H9NO |

| Parent Class | Phenyl-1,3-oxazoles drugbank.com |

Structure

2D Structure

属性

IUPAC Name |

4-methyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDJISUVJMVGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344080 | |

| Record name | 4-Methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-39-4 | |

| Record name | 4-Methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 2 Phenyl 1,3 Oxazole and Its Analogues

Classical and Established Synthetic Routes to Oxazoles

The foundational methods for oxazole (B20620) synthesis have been well-established for decades and continue to be valuable tools for organic chemists. These routes often involve the cyclization of acyclic precursors and have been adapted and refined over time.

The Cornforth rearrangement is a classic reaction in organic chemistry that involves the thermal rearrangement of a 4-acyloxazole. In this reaction, the acyl group at position 4 and the substituent at position 5 of the oxazole ring exchange places. wikipedia.org The mechanism proceeds through a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then undergoes a rearrangement to furnish an isomeric oxazole. wikipedia.org The stability of the nitrile ylide intermediate plays a crucial role in the reaction's outcome. wikipedia.org

Originally reported by Sir John Cornforth in 1949, this reaction has been a valuable tool in the synthesis of various organic molecules, including amino acids where oxazoles serve as intermediates. wikipedia.org While the original work focused on 5-ethoxy-2-phenyloxazole-4-carboxamide, the reaction is applicable to a broader range of carbonyl-substituted 1,3-oxazoles. wikipedia.org Research in the 1970s by Michael Dewar further expanded the scope of the Cornforth rearrangement, demonstrating good yields, often exceeding 90%, particularly when nitrogen-containing heterocycles are used at the R3 position. wikipedia.org

Contemporary adaptations of the Cornforth synthesis and related rearrangements continue to be explored. For instance, C-acylations of the isonitrile enolate derived from the deprotonation of the parent oxazole can lead to 4,5-disubstituted oxazoles through a Cornforth-type rearrangement. nih.gov

| Feature | Description |

|---|---|

| Reactant | 4-Acyloxazole |

| Product | Isomeric oxazole |

| Key Intermediate | Nitrile ylide |

| Driving Force | Thermal energy |

| Typical Yields | Can exceed 90% |

A common and versatile approach to synthesizing oxazoles involves the cyclization of suitable acyclic precursors. These reactions typically form the oxazole ring through the formation of C-O and C=N bonds in a single synthetic operation.

One such method is the Robinson–Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. This method is a cornerstone of oxazole synthesis. Another important route is the Fischer oxazole synthesis, which utilizes the reaction of cyanohydrins and aldehydes.

More recently, oxidative cyclodehydration has been described as a general strategy for the de novo preparation of 2,4-disubstituted 1,3-oxazoles. nih.gov Additionally, the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride has been shown to produce 2-substituted 5-methyl-4-methylthio-1,3-oxazoles in good yields. organic-chemistry.org The methylthio group at the C4 position can be subsequently removed using Raney nickel. organic-chemistry.org

| Precursors | Reagents/Conditions | Product Type |

|---|---|---|

| 2-Acylamino ketones | Dehydrating agents (e.g., H2SO4, P2O5) | Substituted oxazoles |

| Cyanohydrins and aldehydes | Anhydrous HCl | Substituted oxazoles |

| 1-(Methylthio)acetone and nitriles | Triflic anhydride | 2-Substituted 5-methyl-4-methylthio-1,3-oxazoles |

Azlactones, or oxazolones, are important intermediates in the synthesis of various heterocyclic compounds, including oxazoles. rfppl.co.in The Erlenmeyer azlactone synthesis is a classical method for preparing these compounds, typically involving the condensation of an aromatic aldehyde with hippuric acid in the presence of acetic anhydride and sodium acetate (B1210297). iarjset.comresearchgate.net

While the direct synthesis of 4-anilinomethylene-2-phenyl-2-oxazolin-5-one via the classical Erlenmeyer synthesis is not straightforward, alternative routes have been developed. iarjset.com For instance, 2-phenyl-2-oxazolin-5-one can be generated by cyclizing hippuric acid with reagents like ethyl chloroformate or benzene sulfonyl chloride. iarjset.com This intermediate can then be condensed with N,N'-diphenylformamidine to yield the desired product. iarjset.com

Azlactones are valuable synthons for producing modified α-amino acids, peptides, and other heterocyclic systems. rfppl.co.in The versatility of azlactones stems from their reactivity, which allows for various transformations to build molecular complexity.

The synthesis of oxazoles can also be achieved through the N-acylation of an appropriate substrate followed by an intramolecular cyclodehydration reaction. This strategy builds the oxazole ring by first introducing the acyl group and then closing the ring through the removal of a water molecule.

Microwave-assisted N-acylation of amide derivatives has been shown to be an effective method for preparing N-acylated amides, which can serve as precursors for heterocyclic synthesis. researchgate.netresearchgate.net These reactions can be significantly faster and provide higher yields compared to conventional heating methods. researchgate.net The resulting N-acylated compounds can then undergo intramolecular cyclization to form the oxazole ring.

Modern and Advanced Synthetic Approaches

In recent years, significant advancements in synthetic methodologies have led to the development of more efficient and versatile routes to oxazoles. These modern approaches often utilize transition-metal catalysis to achieve transformations that are not possible with classical methods.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of oxazoles, offering high efficiency, selectivity, and functional group tolerance. bohrium.com Various metals, including palladium, copper, gold, and iron, have been employed to catalyze the formation of the oxazole ring.

Palladium-catalyzed reactions, such as the coupling of N-propargylamides with aryl iodides, provide a route to 2,5-disubstituted oxazoles. organic-chemistry.org This reaction is believed to proceed through a coupling step followed by an in situ cyclization. organic-chemistry.org

Copper-catalyzed reactions are also widely used. For instance, the synthesis of 2,5-disubstituted oxazoles can be achieved from arylacetylenes and α-amino acids in the presence of Cu(NO3)2·3H2O and iodine. organic-chemistry.org Another example is the copper(II)-catalyzed oxidative cyclization of enamides, which yields oxazoles via a vinylic C-H bond functionalization at room temperature. organic-chemistry.org

Gold-catalyzed reactions have also proven to be effective. A gold-catalyzed heterocyclization can produce 2-amino-1,3-oxazoles through the intermolecular trapping of α-oxo gold carbenes with cyanamides. organic-chemistry.org Furthermore, a gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and an N-oxide provides access to 5-amino-1,3-oxazoles. organic-chemistry.org

| Catalyst | Reactants | Product Type |

|---|---|---|

| Palladium | N-Propargylamides and aryl iodides | 2,5-Disubstituted oxazoles |

| Copper | Arylacetylenes and α-amino acids | 2,5-Disubstituted oxazoles |

| Copper | Enamides | 2,5-Disubstituted oxazoles |

| Gold | Alkynes and cyanamides | 2-Amino-1,3-oxazoles |

| Gold | Ynamides and nitriles | 5-Amino-1,3-oxazoles |

Metal-Free Synthetic Strategies

In recent years, there has been a growing interest in the development of metal-free synthetic methods for oxazoles to avoid the potential toxicity and cost associated with transition metals. One such strategy involves the C–O bond cleavage of an ester using amines for the synthesis of substituted oxazoles. This reaction proceeds under metal-free conditions, combining C–O bond cleavage with C–N and C–O bond formation in a one-pot process to yield the desired products in moderate to excellent yields rsc.orgrsc.org.

Iodine has been used as a catalyst in a tandem oxidative cyclization of aromatic aldehydes and benzylamines to produce 2,5-disubstituted oxazoles organic-chemistry.org. Another metal-free approach is the annulation of alkynes, nitriles, and an oxygen atom from an oxidant like PhIO, mediated by a Brønsted acid, to regioselectively assemble substituted oxazoles organic-chemistry.org.

| Promoter/Catalyst | Starting Materials | Key Transformation | Yield (%) | Reference |

| Iodine/K₂CO₃ | Aromatic aldehydes, benzylamines | Tandem oxidative cyclization | up to 46 | ijpsonline.com |

| TfOH or Tf₂NH | Alkynes, nitriles, PhIO | [3+2] annulation | Good | organic-chemistry.org |

| None (Iodine as oxidant) | Substituted 2-oxo-2-phenylethyl acetate, amines | C-O bond cleavage and cyclization | Moderate to excellent | rsc.orgrsc.org |

Organocatalytic and Base-Promoted Syntheses

The van Leusen oxazole synthesis is a classic and highly effective base-promoted method for preparing 5-substituted oxazoles. This reaction involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate nih.govmdpi.comresearchgate.netsemanticscholar.org. The reaction proceeds through an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to form the oxazole ring nih.govmdpi.com. This method has been widely used and adapted for the synthesis of a diverse range of oxazole-containing molecules nih.govmdpi.comresearchgate.netsemanticscholar.org.

| Base | Starting Materials | Product Scope | Yield (%) | Reference |

| K₂CO₃ | Aldehydes, Tosylmethyl isocyanide (TosMIC) | 5-substituted oxazoles | up to 83 | nih.govmdpi.com |

More recently, organocatalytic approaches have been explored. For instance, an enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition has been developed for the synthesis of triazole-substituted benzoxazoles, highlighting the potential of organocatalysis in the synthesis of complex heterocyclic systems rsc.org.

Electrochemical Desulfurative Cyclization

Electrochemical synthesis offers a green and sustainable alternative for the construction of oxazole rings. An electrochemical method for the synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile has been developed. This reaction proceeds at room temperature in a divided electrochemical cell and avoids the need for external chemical oxidants chemistryviews.orgorganic-chemistry.org. The transformation is thought to occur via a Ritter-type reaction followed by an oxidative cyclization organic-chemistry.org.

Another electrochemical approach involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. This method is performed in a sustainable catalytic system without the use of transition metals or toxic oxidants, and it has been shown to be applicable to gram-scale synthesis and the late-stage modification of drug molecules rsc.org.

| Method | Starting Materials | Key Features | Yield (%) | Reference |

| Electrochemical Oxidative Cyclization | Ketones, Acetonitrile | Metal-free, oxidant-free | up to 80 | chemistryviews.orgorganic-chemistry.org |

| Electrochemical Deoxygenative Cycloaddition | Carboxylic acids, Isocyanides | Phosphine-mediated, metal-free | Good | rsc.org |

Hypervalent Iodine Reagent Mediated Cyclizations

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their low toxicity, high stability, and reactivity comparable to transition metals, offering a metal-free approach to the synthesis of oxazoles. nih.govacs.org These reagents can act as both activators for various substrates and as heteroatom donors in the formation of heterocyclic compounds. cbijournal.comjst.go.jp

One prominent strategy involves the oxidative cycloisomerization of N-propargyl amides. In this method, the hypervalent iodine(III) species activates the carbon-carbon triple bond of the N-propargyl amide and provides a heteroatomic functional group in a single step, leading to the formation of oxazoles with diverse functionalities on their side chains. nih.govacs.org Another approach is the iodine(III)-mediated oxidative annulation of alkynes and nitriles, where the heteroatoms from the iodine(III) reagent are incorporated into the resulting oxazole ring. nih.govacs.org

Research has demonstrated the use of iodosobenzene (PhI=O) in the presence of trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethane-sulfonyl)imide (Tf2NH) to efficiently promote the reaction between ketones and nitriles to yield polysubstituted oxazoles under mild conditions. nih.govmdpi.com For instance, the reaction of acetophenone with benzonitrile using iodosobenzene and trifluoromethanesulfonic acid at 80°C for 4 hours produces the corresponding 2,4-disubstituted oxazole in good yield. mdpi.com

Furthermore, hypervalent iodine reagents have been employed in the [2+2+1] annulation of homopropargyl alcohols, nitriles, and an oxygen atom donor (from the hypervalent iodine reagent) to construct oxazole skeletons. jst.go.jpmdpi.com The selectivity of this reaction to form either a tetrahydrofuro[2,3-d]oxazole or a trisubstituted oxazole can be influenced by the electronic properties of the substituents on the starting materials. jst.go.jpmdpi.com

The use of hypervalent iodine reagents in oxazole synthesis is summarized in the following table:

| Starting Materials | Hypervalent Iodine Reagent System | Product Type | Reference |

| N-propargyl amides | Iodine(III) species | Functionalized oxazoles | nih.govacs.org |

| Alkynes and nitriles | Iodine(III) species | Oxazoles with incorporated heteroatoms | nih.govacs.org |

| Ketones and nitriles | PhI=O / TfOH or Tf2NH | Polysubstituted oxazoles | nih.govmdpi.com |

| Homopropargyl alcohols and nitriles | Hypervalent iodine(III) reagent | Tetrahydrofuro[2,3-d]oxazoles and trisubstituted oxazoles | jst.go.jpmdpi.com |

Green Chemistry Approaches in Oxazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of oxazoles to develop more environmentally friendly and efficient methodologies. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-assisted organic synthesis has become a valuable technique for the rapid and efficient synthesis of heterocyclic compounds, including oxazoles. acs.org This method often leads to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.govchemicalbook.com

A notable example is the one-pot, two-component [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.govnih.govwjarr.com By controlling the amount of base (K3PO4), this microwave-assisted reaction can selectively produce either 5-substituted oxazoles or 4,5-disubstituted oxazolines in isopropanol, an environmentally benign solvent. organic-chemistry.orgnih.govnih.govwjarr.com For the synthesis of 5-substituted oxazoles, the reaction is typically carried out at 65 °C with a microwave power of 350 W for about 8 minutes, yielding the product in high percentages. organic-chemistry.orgnih.gov This protocol has been shown to be scalable to gram-scale synthesis with consistent high yields. organic-chemistry.orgnih.gov

The following table summarizes the microwave-assisted synthesis of 5-substituted oxazoles from various aldehydes and TosMIC:

| Aldehyde | Base (equiv.) | Power (W) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | K3PO4 (2) | 350 | 8 | 96 | organic-chemistry.orgnih.gov |

| 4-Methylbenzaldehyde | K3PO4 (2) | 350 | 8 | 95 | nih.gov |

| 4-Chlorobenzaldehyde | K3PO4 (2) | 350 | 10 | 94 | nih.gov |

| 4-Methoxybenzaldehyde | K3PO4 (2) | 350 | 10 | 92 | nih.gov |

Ultrasonication has emerged as a green and efficient technique in organic synthesis. The application of ultrasound waves can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. nih.govnih.gov This method often allows for milder reaction conditions and shorter reaction times compared to conventional methods. lew.roias.ac.in

In the context of oxazole synthesis, ultrasonication has been utilized to promote various reactions. For instance, the synthesis of 2-aminooxazoles has been achieved through a one-pot, three-component reaction under ultrasonic irradiation, offering high yields in mild conditions. nih.gov Another application is the domino reaction of benzoin and substituted benzylamines using 2-Iodoxybenzoic acid as an oxidant in the presence of air under ultrasound irradiation to produce 2,4,5-trisubstituted oxazoles in excellent yields. diva-portal.org

The synthesis of isoxazolines, which are structurally related to oxazoles, has also been significantly improved by ultrasonication. A one-pot, two-step protocol for novel sulfonamide-isoxazoline hybrids utilizes trichloroisocyanuric acid (TCCA) as an oxidant and chlorinating agent under ultrasound activation, leading to good to excellent yields and shorter reaction times. researchgate.net

The development of green catalysts is a cornerstone of environmentally benign synthesis. These catalysts are often recyclable, non-toxic, and can function under mild reaction conditions.

Iron oxide magnetic nanoparticles (Fe3O4 MNPs) have been successfully employed as a magnetically separable and reusable nanocatalyst for the green synthesis of functionalized cbijournal.comorganic-chemistry.org-oxazoles. nih.govchemmethod.com These nanoparticles can be synthesized in an environmentally friendly manner using aqueous extracts of clover leaves. The catalytic process for oxazole synthesis is carried out at a mild temperature of 50 °C, resulting in excellent yields of the desired products. nih.gov

The use of copper catalysts has also been explored for the synthesis of oxazoles. An oxidative, copper-catalyzed, solvent-free annulation method allows for the facile synthesis of 2,4,5-triarylated oxazoles at mild temperatures from readily available substrates under an atmosphere of molecular oxygen. mdpi.com

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the use of often toxic and volatile organic solvents, reduces waste, and can lead to improved reaction rates and yields. lew.ronih.gov

Microwave-assisted, solvent-free synthesis has been reported for 1,3,4-oxadiazoles, which are isomers of 1,3-oxazole. diva-portal.org This method involves the reaction of a hydrazide with a carboxylic acid in the presence of a dehydrating agent under microwave irradiation without any solvent. diva-portal.org

An oxidative, copper-catalyzed annulation for the synthesis of 2,4,5-triarylated oxazoles can also be performed under solvent-free conditions at a mild temperature, using molecular oxygen as the oxidant. mdpi.com This approach provides a facile and environmentally friendly route to these valuable compounds.

Specific Syntheses of 4-Methyl-2-phenyl-1,3-oxazole Derivatives

The synthesis of specific derivatives of this compound often involves multi-step procedures starting from readily available precursors.

One common approach begins with the synthesis of a substituted oxazole core, which is then further functionalized. For example, 2-methyl-4-phenyl oxazole can be synthesized by the cyclization of 2-bromo-1-phenylethanone with acetamide under microwave irradiation. cbijournal.com This intermediate can then undergo bromination to yield 5-bromo-2-methyl-4-phenyl oxazole. cbijournal.com Subsequent Suzuki coupling of this brominated oxazole with various aryl or heteroaryl boronic acids allows for the introduction of a wide range of substituents at the 5-position of the oxazole ring, leading to a library of 5-substituted-2-methyl-4-phenyloxazole derivatives. cbijournal.com

Another route involves the synthesis of methyl this compound-5-carboxylate from benzamide and methyl acetoacetate. organic-chemistry.org This oxazole derivative, possessing a carboxylate group, serves as a versatile intermediate for further chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides or other functional groups.

The following table provides examples of synthesized this compound derivatives and their synthetic precursors:

| Derivative | Precursors | Synthetic Method | Reference |

| 5-(Aryl/Heteroaryl)-2-methyl-4-phenyloxazole | 2-bromo-1-phenylethanone, acetamide, NBS, aryl/heteroaryl boronic acid | Microwave-assisted cyclization, bromination, Suzuki coupling | cbijournal.com |

| Methyl this compound-5-carboxylate | Benzamide, methyl acetoacetate | - | organic-chemistry.org |

| This compound-5-carboxylic acid | Ethyl this compound-5-carboxylate | Hydrolysis |

Synthesis of this compound-5-carboxylic Acid and its Esters

The synthesis of this compound-5-carboxylic acid and its corresponding esters involves straightforward hydrolysis and esterification reactions, respectively.

A common method for obtaining the carboxylic acid is through the hydrolysis of its ethyl ester. chemicalbook.com This reaction is typically carried out by treating the ethyl ester with a base in a mixed solvent system. A general procedure involves dissolving the ethyl ester intermediate in a mixture of tetrahydrofuran (THF), methanol (B129727) (MeOH), and water, followed by the addition of lithium hydroxide (B78521) monohydrate (LiOH·H₂O). chemicalbook.com The reaction proceeds at room temperature and, after stirring for several hours, the volatile solvents are removed. chemicalbook.com Acidification of the residue with hydrochloric acid precipitates the desired carboxylic acid, which can then be purified by recrystallization. chemicalbook.com

Conversely, a highly efficient and versatile method for synthesizing 4,5-disubstituted oxazoles, including esters like ethyl this compound-5-carboxylate, can be achieved directly from carboxylic acids. This modern approach utilizes a stable triflylpyridinium reagent to activate the carboxylic acid in situ. The activated acylpyridinium salt is then trapped with an isocyanoacetate, such as ethyl isocyanoacetate, to form the oxazole ring. This transformation demonstrates broad substrate scope and good tolerance for various functional groups.

| Starting Material | Reagents | Solvent System | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| Ethyl this compound-5-carboxylate | Lithium hydroxide monohydrate (LiOH·H₂O) | THF/Methanol/Water | Room Temperature (~20°C) | ~4 hours | This compound-5-carboxylic acid |

Synthesis of this compound-5-carbaldehyde and Related Analogues

The introduction of a formyl group (-CHO) onto an electron-rich heterocyclic system such as an oxazole is commonly achieved through the Vilsmeier-Haack reaction. cambridge.orgorganic-chemistry.orgwikipedia.org This reaction is a reliable method for the formylation of aromatic and heteroaromatic compounds. ijpcbs.com

The process involves two main stages. First, the Vilsmeier reagent, which is a substituted chloroiminium salt, is generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This reagent then acts as the electrophile in an electrophilic substitution reaction with the oxazole ring. ijpcbs.com The oxazole, being an electron-rich heterocycle, undergoes substitution, leading to the formation of an iminium ion intermediate. wikipedia.org This intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, this compound-5-carbaldehyde. organic-chemistry.orgwikipedia.org The Vilsmeier-Haack reaction is noted for being an efficient and mild formylation method for reactive substrates. ijpcbs.com

| Substrate | Reagents for Vilsmeier Reagent Formation | Key Intermediate | Final Step | Product |

|---|---|---|---|---|

| This compound | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Iminium salt | Hydrolysis | This compound-5-carbaldehyde |

Synthesis of Halogenated this compound Derivatives

A synthetically valuable method for preparing substituted halogenated oxazoles is through the "halogen dance" isomerization. This process allows for the effective preparation of 2,4,5-trisubstituted-1,3-oxazoles.

The synthesis can start with a brominated oxazole, such as 5-bromo-2-phenylthio-1,3-oxazole. Treatment of this substrate with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) leads to deprotonation at the C-4 position. This is followed by a rapid halogen exchange, generating a more stable lithium reagent at the C-5 position. This lithiated intermediate can then be trapped with various electrophiles to introduce a range of substituents at the 5-position, while the bromine atom remains at the 4-position, yielding a 4-bromo-5-substituted derivative.

The required starting material, 5-bromo-2-phenylthio-1,3-oxazole, can be prepared by treating 2-phenylthio-1,3-oxazole with bromine in the presence of triethylamine (Et₃N) in a solvent like methylene chloride.

| Starting Material | Conditions | Key Intermediate | Subsequent Reaction | Resulting Product Structure |

|---|---|---|---|---|

| 5-Bromo-2-phenylthio-1,3-oxazole | 1. LDA, THF, -78 °C to 0 °C 2. Cool to -78 °C | 5-Lithio-4-bromo-2-phenylthio-1,3-oxazole | Quench with an electrophile (E+) | 4-Bromo-5-substituted-2-phenylthio-1,3-oxazole |

Synthesis of Phosphorylated 1,3-Oxazole Derivatives

1,3-Oxazole derivatives serve as important precursors for the synthesis of phosphorylated amino acids and peptidomimetics. chemicalbook.com These compounds are valuable as intermediates in the creation of biologically active molecules. chemicalbook.com Synthetic strategies have been developed that utilize the oxazole ring as a masked peptide structure. chemicalbook.com

A particular focus in this area has been the synthesis of 4-phosphorylated 1,3-oxazoles. These molecules are designed as precursors to phosphopeptide mimetics that contain a non-terminal phosphono group within the peptide chain. chemicalbook.com The development of efficient synthetic methods for this class of compounds is an area of growing interest in contemporary organic synthesis. chemicalbook.com

Synthesis of Dihydro-oxazole Precursors and Derivatives

Dihydro-oxazoles, also known as oxazolines, are important precursors and intermediates in the synthesis of fully aromatic oxazoles. Several methodologies exist for their construction.

One efficient method is a zinc-catalyzed one-pot reaction involving propargylamides, isocyanides, and water, which allows for the rapid construction of 2-oxazolines with a wide tolerance for different functional groups. Another approach involves a palladium-catalyzed one-pot reaction of acid chlorides and propargylamine. nih.gov The reaction pathways in this method can be selectively controlled to yield either oxazolines or oxazoles by adjusting the additives used. nih.gov

Furthermore, oxazoline intermediates are formed during the van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov In this process, an initial cycloaddition forms the oxazoline ring, which then eliminates the tosyl group to yield the 5-substituted oxazole. nih.gov Additionally, the cyclo-dehydration of β-hydroxy amides is a known route to produce oxazole derivatives, implying that these amides can act as precursors, potentially via an oxazoline intermediate.

Reactivity and Chemical Transformations of 4 Methyl 2 Phenyl 1,3 Oxazole Systems

General Reactivity Patterns of the Oxazole (B20620) Ring

The 1,3-oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. chemmethod.com These atoms, along with the three carbon atoms, are sp2 hybridized and planar. The oxazole ring is considered aromatic, but less so than other azoles like thiazoles. wikipedia.org It behaves as a weak base, with the nitrogen atom at position 3 being the site of protonation. wikipedia.orgthepharmajournal.com

The reactivity of the oxazole ring is influenced by the electron-withdrawing effect of the oxygen atom and the lone pair of electrons on the nitrogen atom. This makes the ring susceptible to both electrophilic and nucleophilic attack, depending on the position and the nature of the substituents. The carbon atoms of the oxazole ring exhibit different levels of reactivity. The C2 position is the most electrophilic, followed by C5 and then C4. Conversely, C5 is the most nucleophilic position, making it the primary site for electrophilic substitution, especially when activated by electron-donating groups. wikipedia.orgthepharmajournal.com Deprotonation typically occurs at the C2 position. wikipedia.org

The presence of substituents significantly impacts the reactivity of the oxazole ring. For 4-methyl-2-phenyl-1,3-oxazole, the phenyl group at C2 and the methyl group at C4 influence the electron distribution and steric accessibility of the ring, thereby affecting its reaction pathways.

Ring Opening and Rearrangement Reactions (e.g., Cornforth Rearrangement)

Oxazole rings can undergo thermal or photochemical ring-opening and rearrangement reactions. A notable example is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.org This reaction proceeds through a pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges to the isomeric oxazole. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. wikipedia.org While the classic Cornforth rearrangement involves a 4-acyl group, the underlying principle of ring-opening to a nitrile ylide intermediate is a key aspect of oxazole reactivity.

In the context of this compound, while it doesn't have the requisite 4-acyl group for a classic Cornforth rearrangement, related ring-opening phenomena can occur under certain conditions. For instance, lithiation at the C2 position can lead to an equilibrium with a ring-opened isonitrile enolate. nih.govnih.gov

Cycloaddition Reactions (e.g., as "2-Azadiene" Components in 4+2 Cycloadditions)

The oxazole ring can participate in cycloaddition reactions, most notably Diels-Alder reactions where it can function as a diene. This reactivity is particularly useful for the synthesis of pyridines. wikipedia.org In these [4+2] cycloadditions, the oxazole acts as a 2-azadiene, reacting with a dienophile to form a bicyclic intermediate which then typically undergoes a retro-Diels-Alder reaction to lose a molecule and form the pyridine (B92270) ring.

The presence of substituents on the oxazole ring influences the feasibility and outcome of these cycloaddition reactions. For this compound, the phenyl and methyl groups will affect the electronic and steric nature of the diene system, thereby influencing its reactivity towards different dienophiles. Unusual Diels-Alder reactions have been described for oxazoles, sometimes leading to formal [3+2] cycloaddition products accompanying ring opening. acgpubs.org

Oxidation Reactions of Oxazole Derivatives

Oxazole rings are generally susceptible to oxidation. tandfonline.com The C4 position is often the initial site of oxidation, which can lead to cleavage of the C4-C5 bond. tandfonline.com Photo-oxidation is a common reaction for oxazoles. For instance, the photo-oxidation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid in ethanol (B145695) yields a mixture of products including 4,5-diphenyloxazole (B1616740) and 3,5-diphenyloxazole. tandfonline.com

For this compound, the methyl group at the C4 position can also be a site of oxidation. For example, the methylthio group at C4 in related oxazoles can be oxidized to a methylsulfonyl group using reagents like m-CPBA. organic-chemistry.org This suggests that the methyl group in this compound could potentially be oxidized to other functional groups under appropriate conditions.

Functional Group Interconversions on the Phenyl and Methyl Substituents

The phenyl and methyl groups attached to the oxazole core of this compound can undergo various chemical transformations. These reactions allow for the synthesis of a wide range of derivatives with modified properties.

Reactions of the Phenyl Group: The phenyl group can undergo typical electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) will be directed by the oxazole ring, which generally acts as a deactivating group.

Reactions of the Methyl Group: The methyl group at C4 can be functionalized. For example, deprotonation of 2-methyl-4,5-diaryloxazoles with a strong base like LDA allows for subsequent alkylation at the methyl position. nih.gov While this example is for a 2-methyl group, similar reactivity could be anticipated for the 4-methyl group under suitable conditions. Furthermore, the methyl group can be involved in condensation reactions or can be halogenated to provide intermediates for further derivatization.

Nucleophilic and Electrophilic Substitutions on the Oxazole Core

The oxazole ring itself can undergo substitution reactions, although the conditions and preferred positions vary for nucleophilic and electrophilic attacks.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are not very common. thepharmajournal.com When they do occur, the ease of displacement of a leaving group (like a halogen) is generally C2 >> C4 > C5. thepharmajournal.comtandfonline.com This indicates that the C2 position is the most susceptible to nucleophilic attack, which aligns with its higher electrophilicity.

Electrophilic Substitution: Electrophilic substitution on the oxazole ring preferentially occurs at the C5 position. thepharmajournal.comtandfonline.com The presence of an electron-donating group on the ring can significantly activate it towards electrophilic attack. tandfonline.com For this compound, the methyl group at C4 is an activating group, which would further favor electrophilic substitution at the C5 position.

Derivatization and Formation of Fused Heterocyclic Systems

This compound can serve as a building block for the synthesis of more complex molecules, including fused heterocyclic systems. Derivatization can be achieved through reactions on the oxazole ring itself or on its substituents.

For instance, functional groups introduced onto the phenyl or methyl substituents can be used to construct new rings. A common strategy involves introducing a reactive group that can then undergo an intramolecular cyclization reaction with another part of the molecule. The formation of fused systems often involves reactions that lead to the creation of new five- or six-membered rings attached to the oxazole core.

The Cornforth rearrangement, although a rearrangement rather than a fusion, is an example of how the oxazole ring can be transformed to generate isomeric structures, which can be seen as a form of derivatization. wikipedia.org Additionally, cycloaddition reactions can lead to the formation of fused systems, which may be stable or may rearrange to other heterocyclic structures. acgpubs.org

Spectroscopic and Structural Characterization of 4 Methyl 2 Phenyl 1,3 Oxazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including oxazole (B20620) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of protons, carbons, and other magnetically active nuclei like phosphorus.

¹H NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For 4-methyl-2-phenyl-1,3-oxazole analogues, the chemical shifts (δ) of protons are influenced by the electronic effects of the oxazole ring and the phenyl substituent.

In a typical ¹H NMR spectrum of a 2-(4-chlorophenyl)-5-isopropyloxazole, the aromatic protons of the chlorophenyl group appear as doublets in the downfield region, for instance at δ 7.96 ppm and 7.43 ppm. rsc.org The lone proton on the oxazole ring is observed as a singlet, for example at δ 6.84 ppm. rsc.org The protons of the alkyl substituent, such as an isopropyl group, will appear further upfield. For example, the septet for the CH group of an isopropyl substituent might appear at δ 3.07 ppm, while the doublet for the two methyl groups could be found at δ 1.34 ppm. rsc.org

The chemical shifts can vary depending on the specific substituents on the phenyl and oxazole rings. For instance, in 4-(1,3-oxazol-5-yl)phenol, the phenyl protons are observed as doublets at δ 7.02 and 7.64 ppm, while the oxazole protons appear as singlets at δ 7.52 (H-4) and 8.36 ppm (H-2). nih.gov The hydroxyl proton gives a singlet at δ 9.55 ppm. nih.gov

| Compound | Proton | Chemical Shift (δ, ppm) |

| 2-(4-Chlorophenyl)-5-isopropyloxazole | Aromatic (d) | 7.96 |

| Aromatic (d) | 7.43 | |

| Oxazole-H (d) | 6.84 | |

| Isopropyl-CH (sept) | 3.07 | |

| Isopropyl-CH₃ (d) | 1.34 | |

| 4-(1,3-Oxazol-5-yl)phenol | Phenyl-H (d) | 7.02 |

| Phenyl-H (d) | 7.64 | |

| Oxazole-H4 (s) | 7.52 | |

| Oxazole-H2 (s) | 8.36 | |

| OH (s) | 9.55 |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in oxazole analogues are characteristic of their electronic environment. The carbon atoms of the oxazole ring typically resonate at lower field due to the influence of the electronegative oxygen and nitrogen atoms.

For example, in 2-(4-chlorophenyl)-5-isopropyloxazole, the carbon atoms of the oxazole ring (C2 and C5) appear at δ 160.0 and 159.1 ppm, respectively. rsc.org The carbon attached to the isopropyl group (C4) is found at δ 122.4 ppm. rsc.org The carbons of the phenyl ring and the isopropyl group appear at higher fields. rsc.org In another example, 2-(4-chlorophenyl)-5-phenyloxazole, the oxazole carbons C2, C4, and C5 are observed at δ 160.6, 124.0, and 151.3 ppm, respectively. rsc.org

The chemical shifts of the carbon atoms are sensitive to substituent effects. For instance, in a series of N-acyl-α-amino ketones and their corresponding 1,3-oxazole derivatives, the formation of the oxazole ring leads to a significant downfield shift of the C4 signal by approximately 84.70 ppm, confirming the cyclization. mdpi.com

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| 2-(4-Chlorophenyl)-5-isopropyloxazole | C2 (Oxazole) | 160.0 |

| C5 (Oxazole) | 159.1 | |

| C4 (Oxazole) | 122.4 | |

| Phenyl Carbons | 136.3, 129.4, 127.7, 126.8 | |

| Isopropyl Carbons | 26.5, 21.1 | |

| 2-(4-Chlorophenyl)-5-phenyloxazole | C2 (Oxazole) | 160.6 |

| C5 (Oxazole) | 151.3 | |

| C4 (Oxazole) | 124.0 | |

| Phenyl Carbons | 136.8, 129.6, 129.4, 129.0, 128.2, 127.9, 126.3, 124.7 |

³¹P NMR spectroscopy is a crucial and unambiguous method for the identification and structural analysis of organophosphorus compounds, including phosphorylated derivatives of oxazoles. researchgate.net The chemical shift of the phosphorus-31 nucleus is highly sensitive to its coordination number and chemical environment, with values ranging from approximately +200 ppm to -300 ppm for coordination numbers 3 to 6, respectively. researchgate.net

This technique is particularly useful for characterizing the products of phosphorylation reactions involving azoles. mdpi.com For instance, in the study of phosphorylated model peptides, the ³¹P chemical shifts are pH-dependent. For a phosphorylated tyrosine residue, the ³¹P signals appear at -3.8 ppm at low pH (4.0) and 0.2 ppm at high pH (8.0). nih.gov For phosphorylated threonine and serine residues, the chemical shifts at high pH are around 4.8-4.9 ppm. nih.gov

In the context of phosphorylated azoles, ³¹P NMR can distinguish between different structural isomers and coordination states of the phosphorus atom. researchgate.netmdpi.com For example, the signals for a PCl₃⁺ fragment in a complex salt can appear as a doublet at -52.7 ppm, while a POCl₂ fragment in another derivative might be observed in the region of 31.9–34.4 ppm. mdpi.com Hexacoordinated phosphorus atoms in certain phosphorylated pyrazoles show signals in the range of -260 to -264 ppm. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogues, IR spectra reveal characteristic absorption bands for the oxazole ring, the phenyl group, and any other substituents.

The IR spectrum of the parent oxazole shows characteristic bands for C-H, C=N, and C=C stretching vibrations. nist.gov In substituted oxazoles, the positions of these bands can be influenced by the electronic nature of the substituents. For instance, in novel (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones, the carbonyl (C=O) stretching vibration band is observed in the IR spectrum, and its splitting can be attributed to Fermi resonance. dtu.dk

In a series of 2-(4-chlorophenyl)-5-substituted oxazoles, characteristic IR bands are observed around 1014-1092 cm⁻¹ (likely associated with C-O stretching or ring vibrations) and 1405-1609 cm⁻¹ (associated with C=N and C=C stretching vibrations of the aromatic and oxazole rings). rsc.org For methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, detailed FTIR studies supported by theoretical calculations have allowed for the full assignment of the observed infrared bands for different conformers of the molecule. acs.org

| Compound | Functional Group/Vibration | Wavenumber (cm⁻¹) |

| 2-(4-Chlorophenyl)-5-propyl oxazole | C=C, C=N stretch | 1609, 1545, 1483, 1406 |

| C-O/Ring vibrations | 1123, 1092, 1014 | |

| 2-(4-Chlorophenyl)-5-isopropyloxazole | C-H stretch (alkyl) | 2961 |

| C=C, C=N stretch | 1483, 1405 | |

| C-O/Ring vibrations | 1265, 1092, 1014 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For phenyl-substituted oxazoles, the fragmentation pathways are influenced by the position and nature of the substituents.

The mass spectra of phenyl-methyloxazole derivatives often show abundant peaks at m/z 104 and 103. clockss.org The molecular ion peak is typically observed, and its fragmentation can involve the loss of small molecules like CO and HCN. clockss.org For example, 2-phenyloxazole (B1349099) and 4-phenyloxazole (B1581195) show consecutive losses of CO and HCN. clockss.org

In the mass spectrum of 4-(2-methyl-1,3-thiazol-4-yl)phenol, the molecular ion peak (M⁺) is observed at m/z 191 and is the most abundant peak (100% relative intensity). nih.gov For 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, the molecular ion peak is also the base peak at m/z 176. nih.gov In some cases, such as with 1,3-oxazol-5(4H)-one derivatives, the molecular ion may be unstable and not observed in the spectrum. mdpi.com Instead, fragments resulting from the cleavage of side chains are detected. mdpi.com

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy. For example, the calculated mass for the protonated molecule of 2-(4-chlorophenyl)-5-phenyloxazole ([C₁₅H₁₀ClNO+H]⁺) is 255.0451, which is in close agreement with the experimentally found value of 255.0448. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. This technique provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of the parent oxazole shows absorption in the UV region. nist.gov For substituted oxazoles, the position of the maximum absorption (λmax) and the molar absorptivity (ε) are dependent on the nature and position of the substituents, as they can extend the conjugated π-electron system.

For 4-isopropyl-5-phenyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazole, UV-Vis absorption maxima are observed at 202.6 nm, 241.4 nm, and 331.3 nm in methanol (B129727). mdpi.com A study on various 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles in aqueous methanol showed absorption bands in the UV-Vis region, with the exact λmax values depending on the specific substituents on the phenylazo group. researchgate.net For instance, derivatives with hydroxyl and dimethylamino groups exhibited different absorption spectra. researchgate.net

| Compound | Solvent | λmax (nm) |

| 4-Isopropyl-5-phenyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazole | Methanol | 202.6, 241.4, 331.3 |

| 2-Butyl-5-(4-((4-hydroxyphenyl)diazenyl)phenyl)-1,3,4-oxadiazole | Aqueous Methanol | ~350, ~450 |

| 5-(4-((4-(Dimethylamino)phenyl)diazenyl)phenyl)-2-ethyl-1,3,4-oxadiazole | Aqueous Methanol | ~330, ~480 |

X-Ray Diffraction Studies and Crystal Structure Analysis

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. For oxazole derivatives, single-crystal XRD analysis offers invaluable insights into their molecular conformation and non-covalent interactions that govern their supramolecular architecture.

In another analogue, 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one, the asymmetric unit was found to contain two crystallographically independent molecules. nih.gov Both molecules were observed to be nearly planar, with slight dihedral angles between the oxazole and thiophene (B33073) rings. nih.gov The crystal structure is stabilized by C—H⋯O hydrogen bonds, which link individual molecules into chains, and these chains are further connected by C—H⋯π and π–π interactions to form a three-dimensional structure. nih.gov

The crystallographic data obtained from such studies are crucial for structure-activity relationship (SAR) analysis and in the rational design of new compounds with specific properties.

Table 1: Example Crystallographic Data for an Oxazole Analogue Data extracted from the analysis of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₇NO₂S |

| Molecular Weight | 193.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2264 (11) |

| b (Å) | 9.8581 (7) |

| c (Å) | 15.8735 (13) |

| β (°) | 112.129 (10) |

| Volume (ų) | 1772.3 (2) |

| Z | 8 |

| Key Interactions | C—H⋯O, C—H⋯π, π–π stacking |

Chromatographic Techniques for Separation and Purity Verification (e.g., HPLC, TLC)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound and its analogues. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. For oxazole derivatives, TLC is routinely used during synthesis and purification. nih.govrsc.org The separation is based on the differential partitioning of the analyte between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. The choice of the mobile phase, usually a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or ethanol), is optimized to achieve good separation, indicated by distinct Rf (retention factor) values for the target compound and any impurities.

High-Performance Liquid Chromatography (HPLC) offers higher resolution, efficiency, and sensitivity compared to TLC, making it the preferred method for quantitative analysis and final purity verification. Reversed-phase HPLC (RP-HPLC) is particularly common for analyzing moderately polar compounds like oxazole derivatives. mdpi.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water, often with modifiers like buffers. mdpi.comresearchgate.net

For chiral oxazole analogues, specialized chiral stationary phases (CSPs) are used to separate enantiomers. Polysaccharide-based columns, such as those with derivatized amylose (B160209) or maltodextrin, have proven effective in resolving the enantiomers of various oxazole compounds. mdpi.comresearchgate.net The choice of mobile phase elution mode—normal phase, polar organic, or reversed phase—can be tailored to optimize the separation of specific chiral azole compounds. mdpi.comresearchgate.net Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the preparative enantioseparation of related isoxazole (B147169) analogues, offering advantages in speed and reduced solvent consumption. nih.gov

The purity of the final compound is typically determined by the peak area percentage in the HPLC chromatogram, with detection commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. mdpi.com

Table 2: Example HPLC Conditions for Separation of Chiral Oxazole Analogues Data based on methods used for separating various new chiral oxazole compounds. mdpi.com

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | MaltoShell (Maltodextrin-based chiral stationary phase) |

| Mobile Phase | Heptane-ethanol (80:20, v/v) |

| Elution Mode | Normal Phase |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 254 nm |

| Application | Enantiomeric separation of newly synthesized chiral oxazole derivatives. mdpi.comresearchgate.net |

Computational and Theoretical Investigations of 4 Methyl 2 Phenyl 1,3 Oxazole Systems

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and other electronic characteristics that govern the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations, particularly using functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries, conformational stabilities, and vibrational frequencies. researchgate.netajchem-a.com

For oxazole (B20620) derivatives, DFT studies can identify the most stable conformers. For example, in a study on Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, DFT calculations identified two low-energy conformers differing in the orientation of the ester group relative to the oxazole ring. researchgate.net The planar configuration of phenyl-substituted oxazoles is a common finding in such geometric optimizations. bioorganica.com.ua

Vibrational spectra, including infrared (IR) and Raman frequencies, can be calculated and compared with experimental data to confirm molecular structures. researchgate.net The theoretical vibrational wavenumbers for related oxadiazole molecules have shown excellent agreement with experimental FT-IR spectra, allowing for precise assignment of vibrational modes. ajchem-a.com Key vibrational modes for phenyl-oxazole systems include C-H stretching of the aromatic rings (typically observed around 3000-3100 cm⁻¹), C=N stretching modes (around 1500-1600 cm⁻¹), and C-O stretching vibrations (around 1100-1250 cm⁻¹). ajchem-a.com

Table 1: Representative Vibrational Frequencies for Phenyl-Oxadiazole Systems from DFT Calculations

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3090 |

| C=N / C=C Mixed Stretch | 1460 - 1590 |

| C-O Stretch | 1150 - 1240 |

| In-plane C-H Bending | 1000 - 1470 |

Note: Data is illustrative and based on studies of closely related phenyl-oxadiazole compounds. ajchem-a.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more polarizable and more reactive. researchgate.net

For oxazole and related heterocyclic derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-accepting regions. In phenyl-substituted oxazoles, the π-systems of the rings are major contributors to these frontier orbitals. The energy gap for oxazole derivatives often falls in a range that indicates significant stability. irjweb.comnih.gov The donor/acceptor properties are fundamental to how the molecule interacts with biological targets, influencing phenomena such as charge-transfer interactions. irjweb.com

Table 2: Representative Frontier Orbital Energies from DFT Studies on Oxazole Derivatives

| Parameter | Representative Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.6 to -6.3 | Electron-donating capability |

| ELUMO | -0.8 to -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.7 to 4.9 | Chemical reactivity and stability |

Note: Values are illustrative and derived from DFT studies on various oxazole and oxadiazole derivatives. irjweb.comnih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics (MD) simulations provide insight into the behavior of molecules over time, including their interactions with other molecules like proteins or solvents. nih.gov MD simulations are particularly valuable for confirming the stability of ligand-protein complexes predicted by molecular docking studies. mdpi.com

In Silico Binding Affinity Studies and Molecular Interactions

In silico binding affinity studies, often using molecular docking and subsequent analysis, are essential in computational drug discovery to predict how a ligand might interact with a protein's binding site.

The interaction of phenyl-substituted 1,3-oxazoles with protein fragments can be effectively modeled using a "fragment-to-fragment" approach. bioorganica.com.ua Given that 1,3-oxazoles are planar, conjugated molecules, they are expected to interact favorably with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan through π-π stacking. bioorganica.com.ua

In a computational study, the interaction of a diphenyl-substituted 1,3-oxazole was examined with toluene, which served as a model for the side chain of phenylalanine. bioorganica.com.ua The calculations focused on determining the optimized geometry and binding energy of the resulting complex. The study revealed that such complexes are stabilized by stacking interactions between the π-electron systems of the oxazole derivative and the model amino acid. bioorganica.com.ua The introduction of phenyl groups to the oxazole core was found to increase the stability of the generated complex. bioorganica.com.ua

Noncovalent interactions, particularly π-stacking and hydrogen bonds, are critical for the stabilization of ligand-protein complexes. rsc.orgrsc.org

Computational analyses have quantified the contribution of these forces. For phenyl-substituted 1,3-oxazoles interacting with a phenylalanine model, π-stacking was found to provide significant stabilization. bioorganica.com.ua The calculations showed that interactions involving the phenyl substituents at positions 2 and 5 of the oxazole ring could additionally stabilize the complex by 2.5 kcal/mol through a π-stacking mechanism. bioorganica.com.ua The optimal distance between the interacting π-systems in such a complex was calculated to be approximately 3.4 Å. bioorganica.com.ua

Furthermore, the nitrogen atom in the 1,3-oxazole ring can act as a hydrogen bond acceptor. The lone electron pair on the two-coordinated nitrogen atom can form hydrogen bonds with suitable donor groups in a protein, such as the N-H group of a peptide bond, further stabilizing the complex. bioorganica.com.uaresearchgate.net The strength of these hydrogen bonds is dependent on the chemical nature of the interacting fragments. bioorganica.com.ua

Table 3: Calculated Binding Energies for Model Oxazole-Phenylalanine Complexes

| Interacting Fragments | Additional Stabilization Energy (kcal/mol) | Type of Interaction |

|---|---|---|

| Phenyl group at position 2 of oxazole with Phenylalanine model | ~2.5 | π-Stacking |

| Phenyl group at position 5 of oxazole with Phenylalanine model | ~2.5 | π-Stacking |

| Oxazole core with Phenylalanine model | 0.2 - 0.5 | π-Stacking |

| Oxazole Nitrogen with H-bond donor | Varies | Hydrogen Bonding |

Source: Data derived from in silico studies on phenyl-substituted 1,3-oxazoles. bioorganica.com.ua

Molecular Docking Simulations for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding the interaction between a ligand, such as a derivative of 4-methyl-2-phenyl-1,3-oxazole, and a biological target, typically a protein or enzyme. This method helps in elucidating the binding mode and affinity of the ligand, providing a rationale for its biological activity.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally related oxadiazole derivatives provides a strong indication of the potential biological targets and interaction patterns. For instance, derivatives of 1,3,4-oxadiazole (B1194373) have been investigated as inhibitors of various enzymes, showcasing the therapeutic potential of this heterocyclic core.

One area of investigation has been their anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com Molecular docking studies on novel 1,3,4-oxadiazole derivatives have aimed to delineate their binding modes within the active sites of COX-1 and COX-2. mdpi.com These studies are often supported by density functional theory (DFT) to understand the electronic properties of the molecules that influence their binding affinity. mdpi.com

Another significant target for related heterocyclic compounds is carbonic anhydrase (CA). nih.govresearchgate.net Docking simulations of 1,3,4-oxadiazole hybrids have been performed to understand their inhibitory mechanism against carbonic anhydrase II (CA-II). nih.govresearchgate.net These computational models indicate that the compounds can fit within the entrance of the active site, forming key interactions, such as hydrogen bonds, with crucial amino acid residues like Thr199, Thr200, and Gln92. nih.govresearchgate.net

Furthermore, the potential of oxadiazole derivatives as anticancer agents has been explored through molecular docking against targets like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). rsc.orgmdpi.com These studies help in the rational design of new inhibitors by predicting how modifications to the chemical structure will affect binding to the target protein. rsc.org

The insights gained from these molecular docking studies on related oxadiazole compounds can be extrapolated to guide the investigation of this compound derivatives for similar biological activities. The general principles of ligand-receptor interactions and the identification of key pharmacophoric features are transferable and provide a solid foundation for future research.

Table 1: Examples of Biological Targets for Oxazole/Oxadiazole Derivatives Investigated via Molecular Docking

| Biological Target | Therapeutic Area | Key Interacting Residues (Examples) |

| Cyclooxygenase (COX) | Anti-inflammatory | Not specified in provided abstracts |

| Carbonic Anhydrase II (CA-II) | Glaucoma, Tumors | Thr199, Thr200, Gln92 nih.govresearchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Not specified in provided abstracts |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Anticancer | His1024, Ile1044, Cys1045 mdpi.com |

Note: The data in this table is based on studies of structurally related oxadiazole derivatives and serves as a predictive model for potential targets of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is pivotal in predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process.

For classes of compounds like oxadiazoles, which are structurally analogous to this compound, QSAR studies have been successfully applied. For instance, a 4D-QSAR analysis was conducted on a series of propoxy methylphenyl oxadiazole derivatives. researchgate.net This study utilized the Electron Conformational-Genetic Algorithm approach to identify pharmacophore features and predict biological activity. researchgate.net The resulting models demonstrated a strong correlation between the experimental and predicted activities, with high values for statistical metrics such as R² and q². researchgate.net

The development of a robust QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

3D-QSAR studies on 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of Sortase A, a bacterial enzyme, have also been reported. nih.gov These models, which consider the three-dimensional properties of the molecules, have shown high predictive potential, as indicated by their statistical validation. nih.gov Such studies provide valuable insights into the structural requirements for potent biological activity and can guide the design of new inhibitors. nih.gov

While a specific QSAR model for this compound was not found in the provided search results, the methodologies and successes in related heterocyclic systems strongly suggest that QSAR would be a valuable tool for predicting the biological efficacy of its derivatives.

Table 2: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 nih.gov |

| q² or R²cv (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 nih.gov |

| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. | Lower values indicate a better fit. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy landscape of a molecule is crucial as these factors can significantly influence its physical, chemical, and biological properties.

For molecules with rotatable bonds, such as those containing phenyl and ester groups attached to a central ring, multiple conformers can exist. A detailed study on a closely related compound, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, provides an excellent example of conformational analysis. nih.govresearchgate.net This research, which combined FTIR spectroscopy of the matrix-isolated compound with DFT calculations, identified two low-energy conformers. nih.govresearchgate.net These conformers differed in the orientation of the ester group relative to the oxazole ring. nih.govresearchgate.net

The calculations predicted the existence of two additional higher-energy conformers where the ester group is in an approximately s-trans arrangement. nih.govresearchgate.net The relative energies of these conformers define the energy landscape of the molecule, with the lower energy conformers being more populated at thermal equilibrium. The study also noted that the relative stability of the conformers could be influenced by the surrounding environment, as evidenced by changes observed upon annealing the compound in a xenon matrix. nih.govresearchgate.net

Theoretical calculations on substituted oxazoles have also been performed to understand their photophysical properties. researchgate.net These studies investigate the energies of different electronic states (singlet and triplet) and how they are influenced by the molecular conformation and substitution pattern. researchgate.net Such computational investigations are vital for understanding the deactivation pathways of excited states and for designing molecules with specific fluorescence properties. researchgate.net

Table 3: Predicted Conformers of a Substituted Phenyl-oxazole Derivative

| Conformer | Relative Energy (kJ mol⁻¹) | Key Structural Feature |

| I | 0 | Low-energy, ester group in s-cis |

| II | ~3.0 | Low-energy, different orientation of s-cis ester group |

| III | ~30 | High-energy, ester group in s-trans |

| IV | ~45 | High-energy, ester group in s-trans |

Data is for methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate and serves as an illustrative example of conformational analysis in this class of compounds. nih.govresearchgate.net

Applications of 4 Methyl 2 Phenyl 1,3 Oxazole and Its Derivatives in Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The 4-methyl-2-phenyl-1,3-oxazole framework and its derivatives are valuable building blocks in multi-step synthesis. The substituents on the oxazole (B20620) ring—the phenyl group at C2, the methyl group at C4, and the reactive C5 position—provide multiple handles for chemical modification. Functionalization of these positions allows chemists to elaborate the structure and incorporate the oxazole moiety into larger, more complex molecules.

Derivatives such as this compound-5-carboxylic acid and its corresponding esters are common starting points. chemicalbook.comchemicalbook.com The carboxylic acid group at the C5 position can be readily converted into a wide range of other functional groups (e.g., amides, ketones, or alcohols), making it a key site for molecular diversification. For instance, the synthesis of drug molecules and other biologically active compounds often leverages such oxazole intermediates.

A notable example is the role of substituted oxazoles as key intermediates in the synthesis of complex pharmaceuticals. In one synthetic route to Roxadustat, a drug used to treat anemia, a substituted oxazole ring is formed via condensation and subsequently transformed into the final isoquinolone core of the drug. mdpi.com This highlights how the oxazole unit can serve as a masked or latent functionality, facilitating the construction of intricate molecular frameworks that might be challenging to assemble directly.

The table below summarizes key functionalized derivatives of this compound that serve as important synthetic intermediates.

| Derivative Name | Molecular Formula | Key Synthetic Handle | Potential Transformations |

| This compound-5-carboxylic acid | C₁₁H₉NO₃ | Carboxyl group at C5 | Amidation, Esterification, Reduction, Decarboxylation |

| Methyl this compound-5-carboxylate | C₁₂H₁₁NO₃ | Ester group at C5 | Hydrolysis, Transesterification, Grignard reaction |

| 4-(Chloromethyl)-2-phenyl-5-methyloxazole | C₁₁H₁₀ClNO | Chloromethyl group | Nucleophilic substitution (e.g., with amines, cyanides) |

| 4-Methyl-5-nitro-2-phenyl-1,3-oxazole | C₁₀H₈N₂O₃ | Nitro group at C5 | Reduction to amine, Nucleophilic aromatic substitution |

Utilization in the Synthesis of Other Nitrogen- and Oxygen-Containing Heterocyclic Systems

The oxazole ring is not just a stable component; it can also be a reactive precursor for the synthesis of other heterocyclic systems. Through ring-opening, rearrangement, and cycloaddition-elimination sequences, the atoms of the oxazole ring can be reshuffled to generate new ring systems.

One of the most well-documented transformations is the conversion of oxazoles into pyridines. This typically occurs via a Diels-Alder reaction where the oxazole acts as the diene component, followed by a retro-Diels-Alder or elimination step to form the aromatic pyridine (B92270) ring. wikipedia.org This strategy is particularly powerful for accessing highly substituted pyridine derivatives, which are prevalent in pharmaceuticals and agrochemicals.

Furthermore, the oxazole framework can be used to construct fused or linked heterocyclic systems. For example, a 4-methyl-2-phenyl-4,5-dihydrooxazole derivative has been used as a building block to synthesize a molecule containing both a dihydrooxazole and a tetrazole ring through an N-alkylation reaction. This demonstrates the utility of the oxazole scaffold in linking different heterocyclic moieties to create complex, multi-functional molecules.

As Reactive Components in Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for rapidly building molecular complexity, and oxazoles can participate in these reactions in multiple ways. The specific reactivity of the oxazole ring in a cycloaddition is highly dependent on the substitution pattern and the nature of the reaction partner.